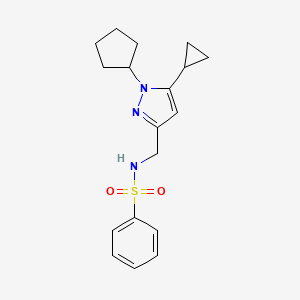![molecular formula C14H13FN2O4S B2550238 3-Fluorosulfonyloxy-5-[methyl-(2-methylphenyl)carbamoyl]pyridine CAS No. 2418678-36-9](/img/structure/B2550238.png)
3-Fluorosulfonyloxy-5-[methyl-(2-methylphenyl)carbamoyl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluorosulfonyloxy-5-[methyl-(2-methylphenyl)carbamoyl]pyridine, also known as FMPC, is a chemical compound that has gained significant attention in the field of scientific research. It belongs to the class of pyridine derivatives and has shown potential in various applications, including medicinal chemistry and material science.
Mécanisme D'action
The mechanism of action of 3-Fluorosulfonyloxy-5-[methyl-(2-methylphenyl)carbamoyl]pyridine is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as topoisomerase and histone deacetylase, which are involved in the regulation of gene expression and cell growth. 3-Fluorosulfonyloxy-5-[methyl-(2-methylphenyl)carbamoyl]pyridine has also been shown to activate the p53 pathway, which plays a crucial role in the induction of apoptosis.
Biochemical and Physiological Effects:
3-Fluorosulfonyloxy-5-[methyl-(2-methylphenyl)carbamoyl]pyridine has been shown to have various biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells, while also reducing inflammation and pain. 3-Fluorosulfonyloxy-5-[methyl-(2-methylphenyl)carbamoyl]pyridine has also been shown to exhibit good electron-transporting properties, making it a potential candidate for use in organic electronics and optoelectronics.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-Fluorosulfonyloxy-5-[methyl-(2-methylphenyl)carbamoyl]pyridine in lab experiments is its potential as a versatile compound with various applications. However, one limitation is that it may not be readily available in large quantities, which could limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 3-Fluorosulfonyloxy-5-[methyl-(2-methylphenyl)carbamoyl]pyridine. One area of interest is its potential as an anticancer agent, as it has shown promising results in inhibiting the growth of cancer cells. Additionally, 3-Fluorosulfonyloxy-5-[methyl-(2-methylphenyl)carbamoyl]pyridine could be further investigated for its anti-inflammatory and analgesic properties, as well as its use in organic electronics and optoelectronics. Further research is also needed to fully understand the mechanism of action of 3-Fluorosulfonyloxy-5-[methyl-(2-methylphenyl)carbamoyl]pyridine and its potential side effects.
In conclusion, 3-Fluorosulfonyloxy-5-[methyl-(2-methylphenyl)carbamoyl]pyridine is a chemical compound with potential applications in various scientific research areas. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 3-Fluorosulfonyloxy-5-[methyl-(2-methylphenyl)carbamoyl]pyridine and its limitations.
Méthodes De Synthèse
The synthesis of 3-Fluorosulfonyloxy-5-[methyl-(2-methylphenyl)carbamoyl]pyridine involves the reaction between 3-hydroxypyridine-2-carboxylic acid and 2-methylphenyl isocyanate, followed by the addition of methyl fluorosulfonate. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The final product is obtained after purification through column chromatography.
Applications De Recherche Scientifique
3-Fluorosulfonyloxy-5-[methyl-(2-methylphenyl)carbamoyl]pyridine has shown potential in various scientific research applications. It has been studied for its anticancer activity, as it inhibits the growth of cancer cells by inducing apoptosis. 3-Fluorosulfonyloxy-5-[methyl-(2-methylphenyl)carbamoyl]pyridine has also been investigated for its anti-inflammatory and analgesic properties, and it has shown promising results in reducing pain and inflammation in animal models. Additionally, 3-Fluorosulfonyloxy-5-[methyl-(2-methylphenyl)carbamoyl]pyridine has been studied for its use in organic electronics and optoelectronics, as it exhibits good electron-transporting properties.
Propriétés
IUPAC Name |
3-fluorosulfonyloxy-5-[methyl-(2-methylphenyl)carbamoyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O4S/c1-10-5-3-4-6-13(10)17(2)14(18)11-7-12(9-16-8-11)21-22(15,19)20/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKWFPVTYDUVVLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N(C)C(=O)C2=CC(=CN=C2)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-chloro-4-methylphenyl)-3-[methyl(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2550159.png)
![N-cyclohexyl-2-(3-fluorobenzyl)-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2550160.png)
![9-Methyl-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]purin-6-amine](/img/structure/B2550162.png)
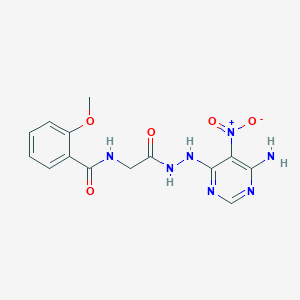
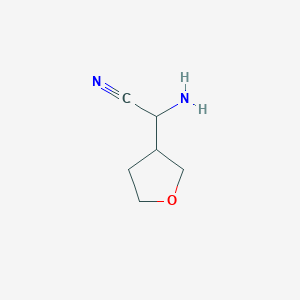
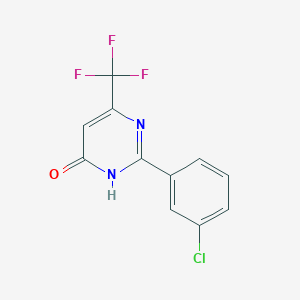
![N-(1-cyano-3-methylbutyl)-2-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide](/img/structure/B2550169.png)
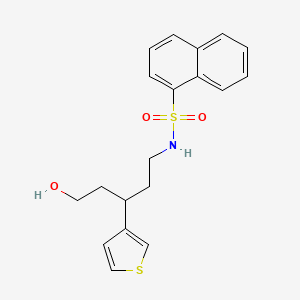
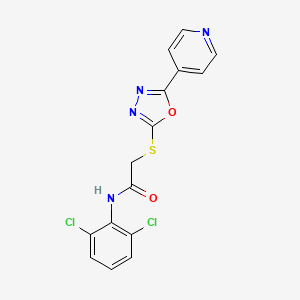
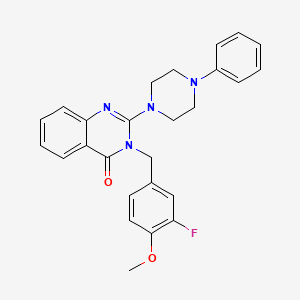
![4-(3-fluorophenyl)-3-{[methyl(3-methylphenyl)amino]sulfonyl}-N-(3-methylphenyl)thiophene-2-carboxamide](/img/structure/B2550176.png)
